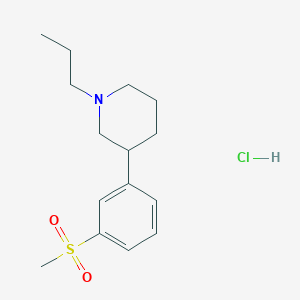
OSU-6162 hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
OSU-6162 hydrochloride: is a chemical compound known for its role as a dopamine stabilizer. It has been studied for its potential therapeutic effects in various neurological and psychiatric disorders. The compound is a derivative of phenylpiperidine and has shown promise in modulating dopaminergic and serotonergic systems.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of OSU-6162 hydrochloride involves the reaction of (S)-(-)-3-methanesulfonyl-phenyl-1-propyl-piperidine with hydrochloric acid. The compound is typically prepared in a laboratory setting using standard organic synthesis techniques. The reaction conditions often include the use of solvents such as methanol and the application of heat to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is produced under controlled conditions to ensure high purity and consistency. The process involves multiple steps of purification and quality control to meet research-grade standards.
化学反応の分析
Types of Reactions: OSU-6162 hydrochloride primarily undergoes substitution reactions due to the presence of functional groups such as the methanesulfonyl group and the piperidine ring. These reactions can involve nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be employed under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
Chemistry: OSU-6162 hydrochloride is used as a research tool to study dopaminergic and serotonergic systems. It helps in understanding the mechanisms of neurotransmitter regulation and receptor interactions.
Biology: In biological research, this compound is used to investigate its effects on cellular signaling pathways. It has been shown to modulate the activity of dopamine and serotonin receptors, making it valuable in studying neurological functions.
Medicine: The compound has potential therapeutic applications in treating disorders such as Parkinson’s disease, Huntington’s disease, and schizophrenia. It is being explored for its ability to stabilize dopamine levels and improve motor and cognitive functions.
Industry: While its industrial applications are limited, this compound is used in the development of new pharmacological agents and as a reference compound in drug discovery.
作用機序
OSU-6162 hydrochloride acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT2A receptors. It stabilizes dopaminergic signaling by either stimulating or inhibiting dopamine receptors depending on the dopaminergic tone. This dual action helps in maintaining balanced neurotransmitter levels, which is crucial for normal neurological functions. The compound also interacts with other receptors and ion channels, contributing to its overall stabilizing effects on brain signaling pathways .
類似化合物との比較
ACR16: Another dopamine stabilizer with similar properties to OSU-6162 hydrochloride. It is used in the treatment of neurological disorders.
Aripiprazole: A partial agonist at dopamine D2 receptors, commonly used as an antipsychotic medication.
(-)-3-PPP: A partial dopamine agonist with antipsychotic effects.
Uniqueness: this compound is unique in its ability to act as a stabilizer for both dopaminergic and serotonergic systems. Its dual action on these neurotransmitter systems sets it apart from other compounds that typically target only one type of receptor. This makes this compound a valuable tool in research and potential therapeutic applications .
特性
IUPAC Name |
3-(3-methylsulfonylphenyl)-1-propylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S.ClH/c1-3-9-16-10-5-7-14(12-16)13-6-4-8-15(11-13)19(2,17)18;/h4,6,8,11,14H,3,5,7,9-10,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMGVHZVBREXAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(C1)C2=CC(=CC=C2)S(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














